molecular formula C20H31N3O4S B11446262 ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B11446262
M. Wt: 409.5 g/mol
InChI Key: OTIWYRBODFPVNC-UHFFFAOYSA-N
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Description

Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate is a synthetic organic compound with a complex structure It is characterized by the presence of a thiazole ring, a valine-derived moiety, and a 4-methylcyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and a halogenated acetic acid ester.

    Introduction of the Valine Moiety: The valine moiety is introduced via an amide bond formation between the thiazole derivative and valine or its ester.

    Attachment of the 4-Methylcyclohexyl Group: This step involves the acylation of the valine derivative with 4-methylcyclohexanoyl chloride under basic conditions.

    Esterification: The final step is the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring and the 4-methylcyclohexyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in metabolic pathways.

    Biological Research: The compound can serve as a tool for studying protein-ligand interactions, enzyme kinetics, and cellular signaling pathways.

    Industrial Applications: It may be used in the synthesis of advanced materials, such as polymers or coatings, due to its unique structural features.

Mechanism of Action

The mechanism by which ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved could include:

    Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites or allosteric sites.

    Receptor Modulation: It could act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]valyl}amino)-1,3-thiazol-4-yl]acetate can be compared with other compounds that have similar structural features or applications:

    Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]glycyl}amino)-1,3-thiazol-4-yl]acetate: Similar structure but with glycine instead of valine.

    Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]leucyl}amino)-1,3-thiazol-4-yl]acetate: Contains leucine instead of valine.

    Ethyl [2-({N-[(4-methylcyclohexyl)carbonyl]isoleucyl}amino)-1,3-thiazol-4-yl]acetate: Features isoleucine in place of valine.

These compounds share the thiazole ring and the 4-methylcyclohexyl group but differ in the amino acid moiety, which can influence their chemical properties and biological activities.

This compound stands out due to its specific combination of structural elements, which may confer unique properties and applications in various fields.

Properties

Molecular Formula

C20H31N3O4S

Molecular Weight

409.5 g/mol

IUPAC Name

ethyl 2-[2-[[3-methyl-2-[(4-methylcyclohexanecarbonyl)amino]butanoyl]amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C20H31N3O4S/c1-5-27-16(24)10-15-11-28-20(21-15)23-19(26)17(12(2)3)22-18(25)14-8-6-13(4)7-9-14/h11-14,17H,5-10H2,1-4H3,(H,22,25)(H,21,23,26)

InChI Key

OTIWYRBODFPVNC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C(C(C)C)NC(=O)C2CCC(CC2)C

Origin of Product

United States

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